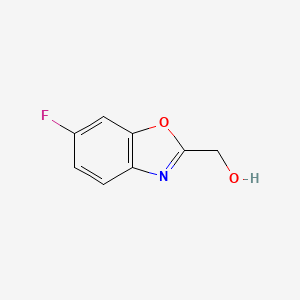

(6-Fluoro-1,3-benzoxazol-2-yl)methanol

Description

BenchChem offers high-quality (6-Fluoro-1,3-benzoxazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Fluoro-1,3-benzoxazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-fluoro-1,3-benzoxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCIMGDSLBUEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Fluoro-1,3-benzoxazol-2-yl)methanol chemical structure and properties

The following technical guide provides an in-depth analysis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol , a fluorinated heterocyclic building block critical in modern medicinal chemistry.

Structural Integrity | Synthetic Pathways | Pharmacological Applications [1][2]

Executive Summary

(6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS: 1394041-04-3) is a bicyclic heteroaromatic scaffold characterized by a fused benzene and oxazole ring system substituted with a fluorine atom at the C6 position and a hydroxymethyl group at the C2 position.[1][2][3] This molecule serves as a high-value intermediate in the synthesis of bioactive compounds, particularly Fatty Acid Synthase (FASN) inhibitors and atypical antipsychotics. Its structural utility lies in the bioisosteric relationship of the benzoxazole core to indole and benzimidazole moieties, while the C6-fluorine atom enhances metabolic stability by blocking oxidative metabolism at a metabolically vulnerable site.

Chemical Identity & Structural Analysis[5][6][7][8][9][10]

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | (6-Fluoro-1,3-benzoxazol-2-yl)methanol |

| CAS Registry Number | 1394041-04-3 |

| Molecular Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 g/mol |

| SMILES | OC1=NC2=C(O1)C=C(F)C=C2 |

| InChI Key | OJAGFQKJZJQNAC-UHFFFAOYSA-N (Note: Verify specific isomer key) |

Structural Features & Electronic Profile

The molecule consists of a planar 1,3-benzoxazole core.

-

Electronic Effects : The oxygen atom at position 1 is electronegative, reducing the basicity of the nitrogen at position 3 compared to benzimidazole.

-

Fluorine Substitution (C6) : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring, deactivating it towards electrophilic aromatic substitution but increasing the lipophilicity of the overall scaffold.

-

Hydroxymethyl Group (C2) : This primary alcohol serves as a versatile "handle" for further functionalization (e.g., oxidation to aldehyde/acid, conversion to leaving groups like mesylates/halides).

Physicochemical Properties

Data derived from experimental analogs and computational models.

| Property | Value / Description | Source/Note |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | 85–95 °C (Predicted) | Derived from 2-methyl analog |

| Boiling Point | ~310 °C at 760 mmHg | Predicted |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water | Polar organic solvents preferred |

| LogP | 1.12 | Calculated (Consensus) |

| pKa (Acid) | ~14.5 (Alcoholic OH) | Typical primary alcohol |

| pKa (Base) | ~0.5 (Benzoxazole N) | Weakly basic |

| H-Bond Donors | 1 (OH) | |

| H-Bond Acceptors | 3 (N, O-ring, O-hydroxyl) |

Synthetic Pathways

The synthesis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol relies on the cyclocondensation of 2-amino-5-fluorophenol with a glycolic acid equivalent. The choice of the 5-fluoro isomer of the aminophenol is critical; the "5-fluoro" position on the phenol translates to the "6-fluoro" position on the final benzoxazole ring due to standard numbering conventions (O=1, N=3).

Primary Route: Phillips Condensation

This route utilizes acid-catalyzed cyclodehydration.

-

Precursor : 2-Amino-5-fluorophenol (CAS 53981-24-1)

-

Reagent : Glycolic Acid (or 2-Hydroxyacetic acid)

-

Catalyst : 4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

Protocol:

-

Dissolution : Dissolve 2-amino-5-fluorophenol (1.0 eq) in 4N HCl.

-

Addition : Add Glycolic acid (1.2 eq).

-

Reflux : Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The acid catalyzes the formation of the amide intermediate followed by ring closure.

-

Workup : Cool to room temperature. Neutralize carefully with saturated NaHCO₃ to pH ~7–8.

-

Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification : Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic analysis and forward reaction pathway.

Caption: Figure 1. Acid-catalyzed cyclocondensation pathway for the synthesis of the target benzoxazole.

Applications in Drug Discovery[12]

Pharmacophore Mapping

The (6-Fluoro-1,3-benzoxazol-2-yl)methanol scaffold is a "privileged structure" in medicinal chemistry.

-

FASN Inhibition : Derivatives of this scaffold have been identified in patent literature as inhibitors of Fatty Acid Synthase (FASN), a key enzyme in cancer cell metabolism. The benzoxazole ring mimics the planar aromatic systems found in natural substrates.

-

Bioisosterism : The 1,3-benzoxazole ring is a classical bioisostere for indole (found in serotonin) and benzimidazole . The presence of the oxygen atom modulates H-bond accepting capability and reduces the polar surface area (PSA) compared to the N-H of indole.

-

Metabolic Stability : The C6-Fluorine blocks metabolic oxidation at the para-position relative to the nitrogen, a common site for Cytochrome P450 attack, thereby extending the half-life (

) of drug candidates.

Functionalization Logic

The C2-methanol group is rarely the final endpoint; it is a chemical handle.

-

Oxidation :

Carboxylic acid (for amide coupling). -

Halogenation :

Chloromethyl derivative (for nucleophilic substitution with amines/piperazines). -

Etherification :

Linker attachment for PROTACs or larger conjugates.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[4][5] |

Handling Protocol:

-

PPE : Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation : Handle only in a chemical fume hood to avoid inhalation of dust.

-

Storage : Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol function.

References

-

Synthesis of Benzoxazoles : Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry. Link

-

FASN Inhibition Patents : Compounds and compositions for FASN inhibition. Patent WO2014143606A1. Link

-

Chemical Identity : PubChem Compound Summary for CAS 1394041-04-3. National Center for Biotechnology Information. Link

-

Precursor Chemistry : 2-Amino-5-fluorophenol Properties. PubChem CID 185763.[4] Link

Sources

- 1. 77186-95-9|Benzo[d]oxazol-2-ylmethanol|BLD Pharm [bldpharm.com]

- 2. 1804412-63-2|4-Fluoro-2-methylbenzo[d]oxazole|BLD Pharm [bldpharm.com]

- 3. 5614-56-2,(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-methylbenzoxazole | C8H6FNO | CID 2769350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of 6-Fluoro-1,3-Benzoxazole and Benzisoxazole Derivatives

Executive Summary

This technical guide delineates the structural, synthetic, and pharmacological divergences between 6-fluoro-1,3-benzoxazole and benzisoxazole (1,2-benzisoxazole) derivatives. While both scaffolds share the

For the drug development scientist, the critical distinction lies in the lability of the N-O bond in benzisoxazoles (susceptible to reductive cleavage and Kemp elimination) versus the metabolic robustness of the 1,3-benzoxazole core. This guide explores these nuances through mechanistic analysis and validated experimental protocols.

Structural & Electronic Divergence

The fundamental difference between these two scaffolds is the arrangement of the heteroatoms within the five-membered ring fused to the fluorinated benzene.

The 1,3-Benzoxazole Core

-

Structure: Oxygen at position 1, Nitrogen at position 3.

-

Electronic Character: The 1,3-arrangement allows for effective resonance stabilization similar to oxazole. The system is planar and aromatic.

-

The 6-Fluoro Effect: Fluorine substitution at the 6-position (para to the nitrogen) blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of the scaffold in vivo. It also modulates the pKa of the conjugate acid, making the nitrogen less basic compared to non-fluorinated analogues.

The 1,2-Benzisoxazole Core[1][2]

-

Structure: Oxygen at position 1, Nitrogen at position 2 (direct N-O bond).

-

Electronic Character: The presence of the weak N-O bond (

) introduces a "chemical trigger." This bond is significantly weaker than the C-O or C-N bonds found in the 1,3-isomer. -

Pharmacophore Utility: This core is a privileged scaffold in atypical antipsychotics (e.g., Risperidone, Paliperidone), where it serves as a bioisostere for indole or phenethylamine moieties, interacting strongly with D2 and 5-HT2A receptors.

Structural Visualization

The following diagram contrasts the atomic numbering and electronic flow of the two isomers.

Figure 1: Structural comparison highlighting the stable 1,3-arrangement vs. the labile N-O bond in the 1,2-isomer.

The Stability Paradox: Kemp Elimination

A critical "self-validating" check for researchers working with benzisoxazoles is their sensitivity to base. Unlike 6-fluoro-1,3-benzoxazoles, which are generally stable to basic hydrolysis, benzisoxazoles undergo Kemp Elimination .

Mechanism of Failure (or Activation)

In the presence of a base, the proton at the C3 position (if unsubstituted) or the ring itself becomes susceptible. The base abstracts a proton, leading to the concerted cleavage of the N-O bond and the formation of a salicylonitrile (2-cyanophenol) derivative.

-

Implication: Synthetic protocols for benzisoxazoles must avoid strong bases at elevated temperatures unless ring opening is the desired outcome.

-

Contrast: 6-Fluoro-1,3-benzoxazole requires harsh acidic conditions (e.g., conc. HCl at reflux) to hydrolyze the ring back to the aminophenol.

Figure 2: The Kemp Elimination pathway, a primary instability mechanism unique to the 1,2-benzisoxazole scaffold.

Synthetic Architectures & Protocols

The synthesis of these two isomers requires distinct precursors. The 1,3-benzoxazole is derived from aminophenols , while the 1,2-benzisoxazole is typically derived from salicylaldehyde oximes or ketone oximes .

Protocol A: Synthesis of 6-Fluoro-1,3-Benzoxazole

Target: High-yield cyclization for metabolic stability studies. Precursor: 2-Amino-5-fluorophenol.[1]

-

Reagents: 2-Amino-5-fluorophenol (1.0 eq), Triethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (cat.).

-

Workflow:

-

Dissolve 2-amino-5-fluorophenol in anhydrous ethanol or dioxane.

-

Add triethyl orthoformate and a catalytic amount of p-TsOH.

-

Reflux the mixture for 3–6 hours. Monitor by TLC (shift to higher Rf).

-

Self-Validation: The disappearance of the broad -NH2/-OH stretch in IR and the appearance of the C=N stretch at ~1620 cm⁻¹ confirms cyclization.

-

Concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc).

-

Protocol B: Synthesis of 6-Fluoro-1,2-Benzisoxazole

Target: Scaffold generation for antipsychotic bioisosteres. Precursor: 2,4-Difluorophenyl ketone oximes or 4-Fluoro-2-hydroxyacetophenone oxime.

-

Reagents: 4-Fluoro-2-hydroxyacetophenone oxime, Acetic anhydride, Pyridine (or NaH/DMF for strong cyclization).

-

Workflow:

-

Acetylation: Treat the oxime with acetic anhydride to form the O-acetyl oxime intermediate.

-

Cyclization: Heat the O-acetyl oxime in pyridine (or DMF with mild base) to 120°C. The carboxylate acts as a leaving group, facilitating N-O bond formation with the aromatic ring.

-

Critical Control: Maintain strictly anhydrous conditions to prevent hydrolysis of the intermediate.

-

Self-Validation: 1H NMR will show the disappearance of the phenolic -OH signal and the oxime -OH.

-

Isolate by pouring into ice water; the benzisoxazole typically precipitates.

-

Comparative Data Profile

The following table summarizes the physicochemical and biological distinctions essential for lead optimization.

| Feature | 6-Fluoro-1,3-Benzoxazole | 6-Fluoro-1,2-Benzisoxazole |

| Isomer Type | 1,3-Azole (Oxazole fused) | 1,2-Azole (Isoxazole fused) |

| Key Bond | C-O and C-N (Stable) | N-O (Labile) |

| Base Stability | High (Resistant to hydrolysis) | Low (Susceptible to Kemp Elimination) |

| Metabolic Liability | Low (F blocks C6 oxidation) | Moderate (Reductive ring opening) |

| Primary Drug Class | NSAIDs, Kinase Inhibitors, Amyloid Stabilizers | Antipsychotics (D2/5HT2A antagonists) |

| pKa (Conj. Acid) | ~0.5 - 1.0 (Very weak base) | ~ -1.5 (Extremely weak base) |

| Synthesis Precursor | 2-Amino-5-fluorophenol | 4-Fluoro-2-hydroxy-oxime derivatives |

Pharmacological Logic Flow

The choice between these scaffolds is often dictated by the target binding pocket's requirement for hydrogen bonding and the metabolic environment.

Figure 3: Decision matrix for scaffold selection based on pharmacological targets.

References

-

Kemp Elimination Mechanism

-

Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[2] Journal of the American Chemical Society.

-

-

Benzoxazole Synthesis & Reactivity

- Rida, S. M., et al. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. European Journal of Medicinal Chemistry.

-

Pharmacology of Benzisoxazoles (Risperidone)

- Megens, A. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology.

-

6-Fluoro-1,3-Benzoxazole in Drug Design

- Potts, K. T. (1977). The chemistry of 1,2,3-triazoles and benzisoxazoles. Chemical Reviews.

Sources

Solubility Profiling of (6-Fluoro-1,3-benzoxazol-2-yl)methanol: A Technical Guide

Topic: Solubility Profile of (6-Fluoro-1,3-benzoxazol-2-yl)methanol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Architecture

(6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS: 1394041-04-3) represents a critical fluorinated heterocyclic building block, often utilized in the synthesis of bioactive scaffolds for antipsychotic and antimicrobial research. Its solubility profile is governed by the interplay between the lipophilic, planar fluorobenzoxazole core and the hydrophilic hydroxymethyl (-CH₂OH) tail.

This guide provides a comprehensive technical framework for characterizing the solubility of this compound. Unlike simple alkanes, this molecule exhibits "Janus-like" solvation behavior—requiring polar aprotic solvents for high-concentration stock solutions while showing nuanced temperature-dependent solubility in protic alcohols.

Structural Determinants of Solubility

-

Fluorine Substitution (C-6): Increases lipophilicity (LogP) and crystal lattice energy compared to the non-fluorinated parent, generally reducing solubility in aqueous media while enhancing stability in metabolic contexts.

-

Benzoxazole Core: A planar, aromatic system that promotes

stacking, necessitating solvents with high dielectric constants or aromatic character to disrupt crystal packing. -

Hydroxymethyl Group (C-2): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in short-chain alcohols (methanol, ethanol) but insufficient to confer water solubility without ionization or cosolvents.

Predicted Solubility Landscape

Based on the structural pharmacophore and data from analogous benzoxazole derivatives (e.g., benzoxazole-2-methanol), the solubility profile adheres to the following stratification. This data serves as the baseline for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary stock solutions; biological assays. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10–30 mg/mL) | Recrystallization; reaction media. Highly temperature-dependent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (20–40 mg/mL) | Extraction; chromatography mobile phases. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (5–15 mg/mL) | Synthetic intermediates; work-up. |

| Non-Polar | n-Hexane, Heptane | Negligible (<1 mg/mL) | Anti-solvents for precipitation/crystallization. |

| Aqueous | Water, PBS (pH 7.4) | Low (<0.5 mg/mL) | Requires cosolvents (e.g., 5% DMSO) or cyclodextrin complexation. |

Experimental Protocol: Saturation Shake-Flask Method

Phase A: Preparation & Equilibration

Objective: Achieve thermodynamic equilibrium between the solid solute and the solvent matrix.

-

Excess Addition: Weigh approximately 50 mg of (6-Fluoro-1,3-benzoxazol-2-yl)methanol into a standard 20 mL scintillation vial.

-

Solvent Introduction: Add 5.0 mL of the target organic solvent. Ensure the solid phase remains in excess (visible solid must persist).

-

Temperature Control: Place vials in a thermostatic orbital shaker.

-

Standard Profiling: 298.15 K (25°C).

-

Thermodynamic Profiling: Run parallel sets at 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K.

-

-

Equilibration: Agitate at 150 rpm for 24–48 hours.

-

Critical Check: If all solid dissolves, add more compound immediately to re-establish saturation.

-

Phase B: Sampling & Quantification

Objective: Isolate the saturated supernatant without disturbing the equilibrium temperature.

-

Syringe Filtration: Use a pre-heated (to match solvent temp) glass syringe with a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents).

-

Note: Discard the first 0.5 mL of filtrate to account for filter adsorption.

-

-

Dilution: Immediately dilute the filtrate with the HPLC mobile phase (typically Acetonitrile/Water) to prevent precipitation upon cooling.

-

HPLC-UV Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

-

Wavelength: 254 nm (Benzoxazole

transition) and 280 nm. -

Flow Rate: 1.0 mL/min.

-

Workflow Visualization

The following diagram outlines the critical path for solubility determination, highlighting decision nodes for solvent selection.

Figure 1: Decision logic and experimental workflow for solubility determination.

Thermodynamic Modeling & Data Analysis

To elevate the study from simple observation to predictive science, the experimental data must be fitted to thermodynamic models. This allows for the interpolation of solubility at unmeasured temperatures.

The Modified Apelblat Equation

For non-ideal solutions (common with polar heterocycles), the Modified Apelblat equation provides the most accurate correlation:

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

Van't Hoff Analysis

To understand the driving force of dissolution, plot

-

Positive Slope (Endothermic): Solubility increases with temperature (Typical for this compound in alcohols).

-

Near-Zero Slope: Solubility is temperature-independent.

Scientist's Note: For (6-Fluoro-1,3-benzoxazol-2-yl)methanol, expect a positive enthalpy of solution in alcohols, driven by the energy required to break the crystal lattice (

References

-

BenchChem. (2024). Benzooxazole-2-carbaldehyde & Derivatives: Physicochemical Properties and Protocols. Retrieved from

-

Bio-Fount. (2024). Product Data: (6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS 1394041-04-3).[1] Retrieved from

-

Solanki, P. V., et al. (2013).[2][3] "An Improved and Efficient Process for the Production of Highly Pure Paliperidone via DBU Catalyzed N-Alkylation." ACS Sustainable Chemistry & Engineering, 1(2), 243–248.[3] (Contextual grounding for fluorobenzoxazole solubility).

- Wang, J., et al. (2014). "Thermodynamic models for determination of the solubility of 2-mercaptobenzothiazole in different pure solvents." The Journal of Chemical Thermodynamics, 70, 186-191. (Methodological standard for benzoxazole-class solubility).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Hydroxymethyl)-6-fluorobenzoxazole

Introduction

2-(Hydroxymethyl)-6-fluorobenzoxazole is a valuable heterocyclic motif in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold found in numerous biologically active compounds, and the introduction of a hydroxymethyl group at the C2 position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The fluorine substituent at the 6-position can enhance metabolic stability, binding affinity, and bioavailability of the molecule.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(hydroxymethyl)-6-fluorobenzoxazole. Given the absence of a direct, one-step hydroxymethylation protocol in the current literature, this guide details a robust and reliable two-step synthetic sequence commencing with the synthesis of the 6-fluorobenzoxazole precursor. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Synthetic Strategy Overview

The synthesis of 2-(hydroxymethyl)-6-fluorobenzoxazole is approached via a two-stage process. The first stage involves the construction of the 6-fluorobenzoxazole ring system from commercially available precursors. The second stage focuses on the functionalization of the C2 position to introduce the desired hydroxymethyl group. This is achieved through formylation of the C2 position followed by selective reduction of the resulting aldehyde.

Caption: Overall synthetic workflow for 2-(hydroxymethyl)-6-fluorobenzoxazole.

PART 1: Synthesis of 6-Fluorobenzoxazole

The foundational step is the synthesis of the 6-fluorobenzoxazole core. This is efficiently achieved through the condensation of 2-amino-5-fluorophenol with a suitable one-carbon source, such as formic acid or triethyl orthoformate, under acidic conditions. The reaction proceeds via initial formation of a formamide intermediate, followed by acid-catalyzed cyclization and dehydration to yield the aromatic benzoxazole ring.

Protocol 1: Synthesis of 6-Fluorobenzoxazole

Materials:

-

2-Amino-5-fluorophenol

-

Formic acid (≥95%)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-amino-5-fluorophenol (1.0 eq) and toluene (10 mL per gram of aminophenol).

-

Add formic acid (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and carefully wash with a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Repeat the washing until gas evolution ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 6-fluorobenzoxazole.

Expected Yield: 80-90%

Rationale for Experimental Choices:

-

Dean-Stark Apparatus: The removal of water drives the equilibrium of the cyclization-dehydration step towards the product, ensuring a high conversion.

-

Formic Acid: Serves as both the C1 source and an acid catalyst for the cyclization.

-

Sodium Bicarbonate Wash: Crucial for removing the excess formic acid, which can interfere with subsequent steps and purification.

PART 2: C2-Hydroxymethylation of 6-Fluorobenzoxazole

Direct hydroxymethylation at the C2 position of benzoxazoles is challenging. A more reliable approach involves a two-step sequence: C2-formylation followed by reduction.

Stage 1: C2-Formylation of 6-Fluorobenzoxazole

The C2-proton of benzoxazoles is acidic enough to be removed by a strong base, but a more general and often higher-yielding method for formylation of such heterocycles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Materials:

-

6-Fluorobenzoxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Ice bath

-

Sodium acetate, saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent. To anhydrous DMF (3.0 eq) cooled in an ice bath (0 °C), add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring. The formation of a solid or viscous oil is often observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of 6-fluorobenzoxazole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise.

-

After the addition, slowly warm the reaction mixture to 80-90 °C and heat for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. This step should be performed in a well-ventilated fume hood as it is exothermic and may produce fumes.

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the reaction intermediates.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-formyl-6-fluorobenzoxazole.

Expected Yield: 60-75%

Stage 2: Reduction of 2-Formyl-6-fluorobenzoxazole

The final step is the selective reduction of the C2-aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.

Materials:

-

2-Formyl-6-fluorobenzoxazole

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Ice bath

-

Ammonium chloride (NH₄Cl), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-formyl-6-fluorobenzoxazole (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Be cautious of initial effervescence.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC shows complete conversion of the starting material.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(hydroxymethyl)-6-fluorobenzoxazole.

Expected Yield: >90%

Reagent and Method Comparison

| Stage | Method | Reagent(s) | Advantages | Disadvantages |

| Synthesis of 6-Fluorobenzoxazole | Cyclization | Formic Acid | Readily available, acts as both reagent and catalyst. | Requires elevated temperatures. |

| Cyclization | Triethyl orthoformate | Milder conditions may be possible. | May require a separate acid catalyst. | |

| C2-Formylation | Vilsmeier-Haack | POCl₃, DMF | General method for electron-rich heterocycles, good yields. | POCl₃ is corrosive and moisture-sensitive. |

| Metalation-Formylation | n-BuLi, DMF | Potentially high-yielding. | Requires strictly anhydrous conditions and low temperatures; risk of side reactions. | |

| Reduction | Hydride Reduction | NaBH₄ | Mild, selective for aldehydes, easy work-up. | May not be suitable for substrates with other reducible functional groups. |

| Catalytic Hydrogenation | H₂, Pd/C | "Green" reagent, high-yielding. | Requires specialized hydrogenation equipment. |

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich 6-fluorobenzoxazole then attacks this reagent at the C2 position, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The reduction with sodium borohydride is a straightforward nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide during the aqueous workup.

References

-

ResearchGate. What is most feasible method to synthesise benzoxazole from aminophenol??. Available from: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A Study on Synthesis, Characterization and Biological Activities of Novel Benzoxazole Derivatives. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzoxazole Derivatives

Executive Summary & Scientific Rationale

Benzoxazoles are privileged pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and modulation therapies for transthyretin amyloidosis (e.g., Tafamidis). Conventional synthesis—often involving high-temperature reflux of 2-aminophenols with carboxylic acid derivatives in polyphosphoric acid (PPA)—suffers from prolonged reaction times (hours to days), viscous heterogeneity, and difficult workups.

This Application Note details two microwave-assisted protocols that overcome these thermodynamic and kinetic barriers. By leveraging dipolar polarization and ionic conduction , microwave (MW) irradiation provides direct internal heating, accelerating the rate-determining step of cyclodehydration.

The Microwave Advantage[1][2][3][4]

-

Thermal Effect: Rapid superheating of the reaction matrix overcomes the activation energy (

) for ring closure significantly faster than conductive heating. -

Specific Non-Thermal Effect: The high polarity of the 2-aminophenol and the transition state stabilizes under the oscillating electromagnetic field, enhancing selectivity.

Mechanistic Insight

The synthesis generally proceeds via a two-step sequence:

-

Condensation: Nucleophilic attack of the primary amine on the carbonyl carbon (forming an amide or Schiff base).

-

Cyclodehydration/Oxidation: Intramolecular nucleophilic attack by the phenolic oxygen followed by elimination of water (or oxidation in the case of aldehydes).

Reaction Pathway Diagram[5][6]

Figure 1: General reaction pathway for benzoxazole synthesis. Microwave energy specifically accelerates the rate-determining cyclization step.

Experimental Protocols

Protocol A: The "Robust" Method (Carboxylic Acid + PPA)

Best for: Scale-up, unreactive substrates, and generating diverse libraries from stable carboxylic acids. Mechanism: Acid-catalyzed condensation followed by dehydration.[1]

Materials

-

Substrate: 2-Aminophenol (1.0 equiv)

-

Reagent: Carboxylic Acid derivative (1.0 equiv)[2]

-

Solvent/Catalyst: Polyphosphoric Acid (PPA) (approx. 2-3 g per mmol of reactant)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure

-

Preparation: In a 10 mL microwave-transparent borosilicate vial, mix 2-aminophenol (2 mmol) and the corresponding carboxylic acid (2 mmol).

-

Add Catalyst: Add 3-5 g of PPA. Note: PPA is highly viscous. Gentle manual mixing with a glass rod is recommended before sealing.

-

Irradiation Parameters:

-

Mode: Dynamic (Power cycling to maintain temp)

-

Temperature: 140°C

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi

-

Stirring: High (critical for heat distribution in viscous PPA)

-

-

Quench & Workup:

-

Allow the vial to cool to <60°C.

-

Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring. Caution: Exothermic.

-

Neutralize with 10% NaHCO₃ or NH₄OH until pH ~8.

-

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol B: The "Green" Method (Aldehyde + Iodine)

Best for: Atom economy, solvent-free synthesis, and sensitive substrates. Mechanism: Oxidative cyclization of the intermediate Schiff base.

Materials

-

Substrate: 2-Aminophenol (1.0 equiv)

-

Reagent: Aromatic Aldehyde (1.0 equiv)[3]

-

Catalyst/Oxidant: Molecular Iodine (I₂) (10 mol%)

-

Solvent: None (Solvent-Free)

Step-by-Step Procedure

-

Preparation: Grind 2-aminophenol (1 mmol), aromatic aldehyde (1 mmol), and Iodine (0.1 mmol) in a mortar for 1 minute to form an intimate mixture.

-

Transfer: Transfer the mixture to a microwave process vial.

-

Irradiation Parameters:

-

Temperature: 130°C

-

Hold Time: 5–8 minutes

-

Power: Max 150W (variable)

-

-

Workup:

-

Dissolve the crude residue in Ethyl Acetate (10 mL).

-

Wash with 5% Sodium Thiosulfate (Na₂S₂O₃) solution to remove residual iodine (indicated by the disappearance of brown color).

-

Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Optimization & Data Analysis

The following table summarizes the impact of solvent and catalyst choices on yield and reaction time, derived from comparative studies (see References).

| Parameter | Condition | Time (min) | Yield (%) | Notes |

| Solvent | Ethanol | 20-30 | 65-75 | Moderate MW absorption; requires purification. |

| Solvent-Free | 5-10 | 85-94 | Highest efficiency; "Green" compliant. | |

| Water | 15-20 | 70-80 | Requires phase transfer catalyst or suspension. | |

| Catalyst | None (Thermal) | 120+ | 40-50 | Low conversion; significant side products. |

| PPA | 10 | 88-92 | Excellent for unreactive acids; difficult workup. | |

| Iodine (I₂) | 5-8 | 90-95 | Best for aldehydes; easy oxidative workup. |

Workflow Visualization

Figure 2: Operational workflow for high-throughput synthesis.

Validation & Quality Control

To ensure the protocol was successful, verify the following spectral markers:

-

1H NMR: Disappearance of the -NH2 (broad singlet, ~4-5 ppm) and -OH signals. For Protocol B (Aldehyde), the disappearance of the aldehyde proton (~10 ppm) is diagnostic.

-

13C NMR: Appearance of the characteristic C=N carbon signal at 160–165 ppm (C-2 position of the benzoxazole ring).

-

FT-IR: Absence of broad O-H/N-H stretch (3200-3400 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹) and C-O-C stretch (~1050 cm⁻¹).

References

-

Review of Microwave Synthesis: Özil, M., & Menteşe, E. (2020).[4] Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 7(3), 183-195.[4] Link

-

PPA Protocol: Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[5] Journal of the American Chemical Society, 79(2), 427–429.[6] Link

-

Solvent-Free/Iodine Protocol: Long, C. S., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Link

-

Green Aqueous Protocol: Ranjbar-Karimi, R., et al. (2016). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media.[7] Organic Chemistry Research. Link

-

Deep Eutectic Solvents: Pham, P. T., et al. (2019). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Catalysts, 9(5), 476. Link

Sources

- 1. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media [orgchemres.org]

Troubleshooting & Optimization

Improving yield of (6-Fluoro-1,3-benzoxazol-2-yl)methanol cyclization

Subject: Optimization of (6-Fluoro-1,3-benzoxazol-2-yl)methanol Synthesis Ticket ID: BZX-FL-06-OH Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol presents a unique chemoselectivity challenge compared to standard alkyl-benzoxazoles. The presence of the primary aliphatic alcohol (from glycolic acid) creates a competition with the phenolic hydroxyl group during the cyclization event.

Standard Phillips condensation conditions (Polyphosphoric acid at

-

Dehydration/Etherification of the hydroxymethyl tail.

-

Oxidative degradation of the electron-rich 2-amino-5-fluorophenol.

-

Incomplete Cyclization where the intermediate amide (

-(4-fluoro-2-hydroxyphenyl)-2-hydroxyacetamide) fails to close the ring.

This guide provides a troubleshooting framework and an optimized protocol shifting from harsh acidic dehydration to Boric Acid-catalyzed Azeotropic Cyclization .

Module 1: Critical Process Parameters (CPP)

The following parameters are the primary drivers of yield loss.

| Parameter | Standard (High Risk) | Optimized (Recommended) | Technical Rationale |

| Solvent/Catalyst | Polyphosphoric Acid (PPA) | Xylene / Boric Acid (5 mol%) | PPA is too hygroscopic and acidic, attacking the aliphatic alcohol. Boric acid activates the amide carbonyl mildly without dehydrating the tail. |

| Water Removal | Chemical (PPA) | Azeotropic (Dean-Stark) | Physical removal of water drives the equilibrium forward without chemical destruction of the product. |

| Atmosphere | Ambient Air | Argon/Nitrogen | 2-aminophenols are highly susceptible to oxidation, forming "black tar" impurities that inhibit crystallization. |

| Temperature | Lower temperature prevents thermal decomposition of the fluorinated core. |

Module 2: Troubleshooting Guide

Symptom 1: Reaction mixture turns black/tarry within 30 minutes.

-

Diagnosis: Oxidative polymerization of 2-amino-5-fluorophenol.

-

Root Cause: The starting material is electron-rich and sensitive to oxygen, especially at high temperatures.

-

Corrective Action:

-

Recrystallize the starting amine (ethanol/water) if it is already dark.

-

Degas the solvent (Xylene) with

for 15 minutes before adding the amine. -

Maintain a positive pressure of inert gas throughout the reflux.

-

Symptom 2: LCMS shows Mass [M+1] = 184 (Intermediate Amide) but no Product (166).

-

Diagnosis: Stalled Cyclization.[1]

-

Root Cause: The reaction has formed the amide bond but lacks the activation energy or water-removal capacity to close the oxazole ring.

-

Corrective Action:

-

Check Water Trap: Ensure the Dean-Stark trap is actually collecting water. If not, wrap the column in foil/insulation to ensure reflux reaches the condenser.

-

Catalyst Spike: Add an additional 2 mol% of Boric Acid or

-Toluenesulfonic acid (

-

Symptom 3: Product is formed but yield is low after workup (Solubility Issue).

-

Diagnosis: Amphoteric loss.

-

Root Cause: The benzoxazole nitrogen is weakly basic, and the phenol precursor is acidic. Incorrect pH during extraction traps the product in the aqueous phase.

-

Corrective Action:

-

Do not use strong acids/bases for washing.

-

Neutralize to pH 7.0--7.5 before extraction.

-

Use Ethyl Acetate/THF (3:1) for extraction, as the hydroxymethyl group increases water solubility compared to lipophilic benzoxazoles.

-

Module 3: Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathway and where the specific "yield killers" occur.

Figure 1: Reaction pathway showing the critical divergence between successful cyclization (Green) and common failure modes (Red) driven by harsh acidic conditions or oxidation.

Module 4: Optimized Protocol (Boric Acid Method)

This protocol replaces the PPA method to protect the hydroxymethyl group.

Reagents:

-

2-amino-5-fluorophenol (1.0 eq)[2]

-

Glycolic acid (1.1 eq)

-

Boric Acid (

) (5 mol%) -

Solvent: Xylene (or Toluene if Xylene is difficult to remove)

Step-by-Step Workflow:

-

Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

-

Charging: Add 2-amino-5-fluorophenol and Glycolic acid to the flask. Add Xylene (

of amine). -

Degassing: Bubble nitrogen through the solvent for 10 minutes.

-

Catalyst: Add Boric Acid (5 mol%).

-

Reflux: Heat the mixture to reflux (

bath temp). Ensure vigorous boiling so solvent condenses in the trap.-

Checkpoint: You should see water separating in the trap within 30 minutes.

-

-

Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The intermediate amide usually appears first, then converts to the cyclized product over 4–6 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-5% MeOH in DCM).

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is excellent for benzoxazoles.[3]

-

Protocol: Mix reactants with 2 drops of polyphosphoric ester (PPE) or just neat with Boric acid. Irradiate at

for 10–15 minutes. This minimizes the thermal exposure time, reducing oxidation risk.

Q: Why Boric Acid instead of p-TsOH? A: Boric acid forms a temporary cyclic borate ester with the glycolic acid and the phenol, bringing the reactive centers close together (Template Effect). This facilitates ring closure at neutral/mildly acidic pH, protecting your primary alcohol from dehydration.

Q: My product has a brown tint even after column chromatography. A: This is trace oxidized amine. Wash the solid product with cold diethyl ether or perform a charcoal treatment (dissolve in hot ethanol, add activated charcoal, filter hot) to remove the color bodies.

References

-

Boric Acid Catalysis: Terashima, M., et al. "Boric acid catalyzed synthesis of benzoxazoles." Synthesis, 1982(06), 484-485.

-

General Benzoxazole Review: Sahu, P. K., et al. "Overview of the synthesis of benzoxazoles." RSC Advances, 2023.

-

Microwave Assisted Synthesis: Potewar, T. M., et al. "One-pot synthesis of benzoxazoles using microwave irradiation." Tetrahedron Letters, 2008.

-

Mechanism of Phillips Condensation: "Phillips Condensation Reaction." AdiChemistry.

Sources

Technical Support Center: Purification Methods for Polar Benzoxazole Alcohols

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar benzoxazole alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often difficult-to-purify compounds. The inherent polarity conferred by the hydroxyl group, combined with the benzoxazole core, presents unique purification hurdles that standard protocols may not adequately address. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of polar benzoxazole alcohols.

Question 1: What makes polar benzoxazole alcohols so challenging to purify?

Answer: The difficulty arises from their amphiphilic nature. The benzoxazole core provides a degree of hydrophobicity, while the alcohol functional group (and potentially other polar substituents) introduces significant polarity and hydrogen bonding capabilities. This dual character leads to several challenges:

-

Atypical Solubility: They may be sparingly soluble in common non-polar solvents like hexanes but too soluble in highly polar solvents like methanol, making techniques like recrystallization difficult.[1]

-

Strong Interactions with Stationary Phases: In normal-phase chromatography (e.g., using silica gel), the polar alcohol can interact very strongly with the polar stationary phase, leading to poor elution and significant peak tailing.[2][3]

-

Poor Retention in Reversed-Phase: Conversely, in standard reversed-phase chromatography (e.g., using C18), these relatively polar molecules may have insufficient hydrophobic character to be retained, often eluting at or near the solvent front.[4][5]

Question 2: What are the primary, first-line purification methods I should consider?

Answer: For most crude benzoxazole derivatives, the two most common and accessible purification techniques are recrystallization and column chromatography.[6][7]

-

Recrystallization is an excellent choice for solid materials, especially for removing small amounts of impurities on a larger scale. It is often more cost-effective and less labor-intensive than chromatography.[8]

-

Column Chromatography (typically flash chromatography) is more versatile and is the preferred method for purifying oils, separating complex mixtures, or removing impurities with solubilities similar to the target compound.[7][9]

Question 3: My crude product is a dark brown, intractable oil. What is the best initial approach?

Answer: A dark, oily crude product often indicates the presence of polymeric byproducts or highly colored impurities.[7] Before attempting definitive purification, an initial cleanup step is advisable. Consider treating a solution of the crude product with activated charcoal to adsorb colored impurities.[7][10] After removing the charcoal by filtration, the clarified solution can be concentrated and reassessed. Alternatively, a quick pass-through a plug of silica gel or using Solid-Phase Extraction (SPE) can remove baseline impurities and improve the success of the final purification step.[11]

Question 4: How do I decide between normal-phase and reversed-phase chromatography?

Answer: The choice depends on the polarity of your target molecule relative to its impurities.

-

Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. Less polar compounds elute first.[12] This is a good starting point for many organic compounds but can be challenging for highly polar benzoxazole alcohols due to strong adsorption.

-

Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like acetonitrile/water or methanol/water). More polar compounds elute first.[13] This can be effective if your target compound has sufficient hydrophobic character to be retained.[14]

A simple way to decide is to run scout TLC plates in both normal-phase (e.g., silica plate with ethyl acetate/hexane) and reversed-phase (e.g., C18 plate with methanol/water) modes. The system that provides the best separation (good Rf values and separation between spots) should be scaled up for column chromatography.[12]

Troubleshooting Guide: Common Purification Problems

This section tackles specific issues you may encounter during your experiments.

Issue 1: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system.

-

Underlying Cause: Severe streaking or tailing is a classic sign that the compound is highly polar and is interacting too strongly and irreversibly with the acidic silanol groups on the silica surface.[2] This is common for compounds containing basic nitrogen atoms (like the benzoxazole ring) or multiple hydrogen-bond donors/acceptors.

-

Solution 1: Modify the Mobile Phase. Add a small amount of a polar, competitive modifier to the eluent to reduce tailing.

-

For acidic compounds, add ~1% acetic acid.

-

For basic compounds, add ~1% triethylamine or ammonium hydroxide. This neutralizes active sites on the silica and improves peak shape.[2]

-

-

Solution 2: Switch the Stationary Phase. If modifying the mobile phase is insufficient, the stationary phase itself is the problem.

-

Alumina: Try using alumina TLC plates and columns. Alumina is available in neutral, acidic, or basic forms, allowing you to match the stationary phase to your compound's properties.[12]

-

Reversed-Phase: As mentioned in the FAQ, switch to a C18 stationary phase where retention is governed by hydrophobic interactions, bypassing the issues with polar surface adsorption.[14]

-

Issue 2: In normal-phase chromatography, my product will not elute from the silica column, even with highly polar solvents like 100% ethyl acetate or methanol/DCM.

-

Underlying Cause: Your compound is too polar for normal-phase chromatography. The combined polarity of the alcohol and the benzoxazole moiety results in an adsorption to the silica that is too strong for the mobile phase to overcome.[3]

-

Solution 1: Drastically Increase Mobile Phase Polarity. If you haven't already, try a gradient going up to 10-20% methanol in dichloromethane (DCM). Adding a modifier like triethylamine (for basic compounds) can also help release the compound from the silica.[2]

-

Solution 2: Employ an Alternative Chromatographic Mode. This is a strong indication that you need a different separation mechanism.

-

Reversed-Phase (RPC): This is the most logical next step. Your compound's high polarity means it will elute early, but hopefully with enough retention to separate from less polar impurities.[13]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like silica) but with a reversed-phase type mobile phase (e.g., high acetonitrile content with a small amount of aqueous buffer).[4][5] This can provide excellent separation for compounds that are intractable in both standard normal- and reversed-phase modes.

-

Issue 3: In reversed-phase (C18) chromatography, my compound elutes in the void volume (at the solvent front) with no retention.

-

Underlying Cause: The compound is too polar and lacks sufficient hydrophobic character to interact with the non-polar C18 stationary phase.[3][4]

-

Solution 1: Use a Highly Aqueous Mobile Phase. Increase the water content of your mobile phase (e.g., >95% water). This makes the mobile phase more polar and can promote retention of polar analytes. However, be aware that standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to reproducibility issues.[3]

-

Solution 2: Use a Polar-Endcapped C18 Column. These columns are specifically designed to prevent phase collapse and provide better retention for polar compounds in highly aqueous mobile phases.[5]

-

Solution 3: Switch to HILIC or Normal-Phase. If reversed-phase fails to retain your compound, it is a prime candidate for HILIC, which is designed for this exact scenario.[4] Alternatively, this indicates that normal-phase chromatography, despite its own challenges, may be the more appropriate method.

Issue 4: I'm trying to recrystallize my product, but it keeps "oiling out" or simply won't crystallize upon cooling.

-

Underlying Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. A failure to crystallize can be due to using an inappropriate solvent or the presence of impurities that inhibit crystal lattice formation.[15]

-

Solution 1: Use a Solvent Pair. This is the most effective solution. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow the mixture to cool slowly. This controlled decrease in solubility is highly effective at inducing crystallization.[15]

-

Solution 2: Induce Crystallization. If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product (if available) is also very effective.

-

Solution 3: Try Trituration. If recrystallization proves impossible, try trituration. This involves repeatedly washing/grinding the crude oil or amorphous solid with a solvent in which the desired compound is insoluble but the impurities are soluble. This can often wash away impurities and may induce the product to solidify.[10]

Workflow & Protocol Guides

Decision-Making Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification method for your polar benzoxazole alcohol.

Caption: Decision workflow for purifying polar benzoxazole alcohols.

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a standard procedure for normal-phase flash chromatography.

-

Select the Solvent System: Using TLC, find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[12]

-

Prepare the Column:

-

Select a column size appropriate for your sample amount (typically use 20-50 times the weight of adsorbent to the sample weight).[9]

-

Clamp the column vertically. Place a small cotton or glass wool plug at the bottom.

-

Add a layer of sand (approx. 1 cm).

-

Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture).

-

Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid trapping air bubbles.[9]

-

Add another layer of sand on top of the packed silica.

-

Drain the solvent until it is just level with the top of the sand.

-

-

Load the Sample:

-

Dissolve your crude product in a minimal amount of a suitable solvent (ideally the column eluent or a stronger solvent like DCM).

-

Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully apply the resulting dry powder to the top of the column.

-

-

Run the Column:

-

Carefully add the eluent to the top of the column.

-

Apply pressure (using a pump or air line) to achieve a steady flow.

-

Collect fractions in test tubes or vials.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[12]

-

-

Analyze Fractions:

-

Spot fractions onto a TLC plate to identify which ones contain your pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

-

Data Presentation: Comparison of Advanced Chromatographic Techniques

When standard methods fail, more advanced techniques may be required. The table below summarizes key alternatives.

| Technique | Stationary Phase | Mobile Phase | Elution Order | Best For... | Pros & Cons |

| HILIC | Polar (Silica, Diol, Amide) | High Organic (>80% ACN) + Aqueous Buffer | Non-polar elutes first | Very polar compounds not retained by RPC.[4][5] | Pro: Excellent for polar analytes. MS-compatible. Con: Can have reproducibility issues; requires careful equilibration. |

| Mixed-Mode | Combines RP and Ion-Exchange (e.g., C18 + Anion Exchange) | Standard RP solvents + Buffer | Complex; depends on pH and ionic strength | Mixtures of polar, non-polar, and ionizable compounds.[16][17] | Pro: Highly versatile selectivity. Can separate analytes and counter-ions.[17][18] Con: Method development can be more complex. |

| SFC | Similar to HPLC (Normal or Chiral) | Supercritical CO₂ + Polar Modifier (e.g., Methanol) | Non-polar elutes first | Thermally labile and moderately polar compounds; chiral separations.[19][20] | Pro: Fast, green (less organic solvent), easy sample recovery.[21][22] Con: Requires specialized equipment; less suitable for extremely polar, water-soluble compounds.[21][22] |

References

-

How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

-

Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

-

Supercritical fluid chromatography - Wikipedia. [Link]

-

Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

-

Mixed-Mode Chromatography—A Review - LCGC International. [Link]

-

What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

-

Development of Supercritical Fluid Chromatography Techniques - Longdom Publishing. [Link]

-

Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]

-

Separation of Benzoxazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google P

-

Studies in the Synthesis of Benzoxazole Compounds - CORE. [Link]

-

Column chromatography. [Link]

-

What can I use to purify polar reaction mixtures? | Biotage. [Link]

-

Reversed Phase HPLC Columns - Phenomenex. [Link]

-

recrystallization.pdf. [Link]

-

Column chromatography - Columbia University. [Link]

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - SciSpace. [Link]

-

did a column chromatography in the lab with polar fixed phase and apolar mobile phase. the only problem is that I don't know which one of these came out first. Which one is the more polar? : r/chemhelp - Reddit. [Link]

-

Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. [Link]

-

Recrystallization and Crystallization. [Link]

-

Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed. [Link]

-

Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

-

Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. [Link]

-

Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. [Link]

-

Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]

-

Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds - PMC. [Link]

-

Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. [Link]

-

Benzoxazole synthesis - Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. labex.hu [labex.hu]

- 4. biotage.com [biotage.com]

- 5. agilent.com [agilent.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. web.uvic.ca [web.uvic.ca]

- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

- 11. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. columbia.edu [columbia.edu]

- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 14. chiraltech.com [chiraltech.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. 混合模式 HPLC 色谱柱 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. youtube.com [youtube.com]

- 19. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 20. longdom.org [longdom.org]

- 21. chromatographytoday.com [chromatographytoday.com]

- 22. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (6-Fluoro-1,3-benzoxazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological activities.[1] A precise understanding of their molecular structure through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for advancing structure-activity relationship (SAR) studies and developing novel therapeutic agents.[2]

Predicted ¹H NMR Spectrum of (6-Fluoro-1,3-benzoxazol-2-yl)methanol

The predicted ¹H NMR chemical shifts for (6-Fluoro-1,3-benzoxazol-2-yl)methanol are summarized in the table below. These predictions are derived from the foundational chemical shifts of the benzoxazole core and analysis of substituent effects from analogous compounds reported in the literature.[1][2][3][4] The expected spectrum in a common deuterated solvent like CDCl₃ would feature signals for the aromatic protons on the fluorinated benzene ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Influencing Factors & Comparative Insights |

| H-4 | ~ 7.5 - 7.7 | Doublet of doublets (dd) | The fluorine at C-6 will exert a through-space coupling effect, and it will also be ortho-coupled to H-5. |

| H-5 | ~ 7.1 - 7.3 | Triplet of doublets (td) or multiplet (m) | This proton is ortho to H-4 and meta to H-7, and will also experience coupling to the fluorine at C-6. |

| H-7 | ~ 7.3 - 7.5 | Doublet of doublets (dd) | The electron-withdrawing nature of the adjacent oxygen and the fluorine substituent will likely shift this proton downfield. It will be meta-coupled to H-5 and will also show coupling to the fluorine at C-6. |

| -CH₂- | ~ 4.8 - 5.0 | Singlet (s) or doublet (d) if coupled to OH | The chemical shift is influenced by the adjacent oxygen and the benzoxazole ring. In many 2-substituted benzoxazoles, similar methylene protons appear in this region.[3] |

| -OH | Variable (Broad singlet) | Broad singlet (br s) | The chemical shift is highly dependent on concentration, temperature, and solvent. Exchange with trace amounts of water in the solvent can broaden the signal or cause it to disappear.[5] |

Comparative Analysis with Structurally Similar Compounds

The prediction of the ¹H NMR spectrum for (6-Fluoro-1,3-benzoxazol-2-yl)methanol is grounded in the well-documented spectral data of related benzoxazole derivatives.

-

The Benzoxazole Core: The aromatic protons of the parent benzoxazole ring typically resonate in the range of δ 7.0 - 7.8 ppm.[2] The specific positions and splitting patterns are dictated by the substitution pattern.

-

Effect of the 2-Hydroxymethyl Group: In related 2-substituted benzoxazoles, protons of a benzylic-type methylene group attached to C-2 are often observed around δ 4.2-4.3 ppm for a -CH₂-Ar group.[2] The presence of the directly attached oxygen in the hydroxymethyl group is expected to shift these protons further downfield to the predicted range of δ 4.8 - 5.0 ppm.

-

Influence of the 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position will have a significant impact on the aromatic region of the spectrum. The fluorine atom will introduce ³JHF (ortho) and ⁴JHF (meta) couplings, leading to more complex splitting patterns for H-5 and H-7, and H-4 respectively. The electron-withdrawing nature of fluorine is also expected to generally shift the aromatic protons to a lower field. While direct data for the target molecule is unavailable, studies on other 6-fluoro substituted benzisoxazoles and benzoxazoles confirm the influence of the fluorine on the aromatic proton chemical shifts.[6][7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of (6-Fluoro-1,3-benzoxazol-2-yl)methanol, the following standardized protocol is recommended.[2]

Sample Preparation

-

Sample Quantity: Weigh approximately 5-10 mg of the purified (6-Fluoro-1,3-benzoxazol-2-yl)methanol.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules due to its excellent solubilizing properties.[2] Other potential solvents include DMSO-d₆ or Acetone-d₆.[2] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[5]

-

Dissolution: Place the weighed sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the selected deuterated solvent.[2]

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, with its signal set to δ 0.00 ppm.[2] Most modern NMR spectrometers use the residual solvent peak as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm).[2]

Instrumental Parameters

-

Spectrometer: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher for better signal dispersion.[1]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

-

Temperature: Maintain a constant temperature, usually 298 K.

-

The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum.

Caption: Experimental workflow for ¹H NMR analysis.

Visualizing the Structure and Key Interactions

The structure of (6-Fluoro-1,3-benzoxazol-2-yl)methanol with the predicted proton environments is shown below.

Caption: Structure of (6-Fluoro-1,3-benzoxazol-2-yl)methanol.

Conclusion

This guide provides a detailed, comparative analysis for predicting and interpreting the ¹H NMR spectrum of (6-Fluoro-1,3-benzoxazol-2-yl)methanol. By leveraging existing data from structurally related compounds, researchers can confidently approach the characterization of this and other novel benzoxazole derivatives. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which is crucial for unambiguous structure elucidation and advancing drug discovery programs.

References

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids - Benchchem.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC.

- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy - Benchchem.

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. Available at: [Link]

-

Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed. Available at: [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. Available at: [Link]

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make them invaluable in the design of novel pharmaceuticals and functional materials. Among these, fluorinated benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities and applications. Understanding the structural nuances of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for their characterization.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated benzoxazoles against their non-fluorinated analogs. By delving into the mechanistic details of how fluorine substitution influences fragmentation pathways, this document aims to equip researchers with the expertise to confidently identify and characterize these important compounds.

The Influence of Ionization Techniques on Fragmentation

The choice of ionization method is a critical first step in any mass spectrometry experiment, as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.

Electron Ionization (EI): As a "hard" ionization technique, EI subjects molecules to a high-energy electron beam (typically 70 eV). This excess energy often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While this can be highly informative, it may also result in a diminished or absent molecular ion peak, making it challenging to determine the molecular weight of the compound. For fluorinated compounds, EI can induce complex fragmentation patterns due to the high strength of the C-F bond.[1]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions with significantly less internal energy.[2] This method is particularly well-suited for analyzing polar and thermally labile molecules. ESI mass spectra are often dominated by the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation.[3] To induce fragmentation for structural elucidation, ESI is commonly coupled with tandem mass spectrometry (MS/MS).[4][5] In an MS/MS experiment, the ion of interest is isolated and then subjected to collision-induced dissociation (CID), providing controlled fragmentation and valuable structural information.

General Fragmentation Pattern of the Benzoxazole Core